Octatetracontane
Description
Contextualizing Ultra-Long Chain Alkanes in Contemporary Chemistry
Ultra-long chain alkanes (ULCAs), defined as alkanes with a high number of carbon atoms, typically nine or more, represent a significant area of study in modern chemistry. wikipedia.orgbyjus.com These molecules, with the general formula C_n H_2n+2, are fundamental components of many materials and natural substances. wikipedia.orgcrownoil.co.uk While shorter alkanes are well-understood as fuels and lubricants, ULCAs like n-octatetracontane (C48H98) exhibit unique properties due to their substantial chain length, which leads to more pronounced van der Waals forces. byjus.comontosight.ai This results in distinct physical characteristics, such as higher melting and boiling points, compared to their shorter-chain counterparts. byjus.comontosight.ai
In contemporary chemistry, the interest in ULCAs is driven by their role in materials science, nanotechnology, and energy research. ontosight.aiacs.orgacs.orgresearchgate.net Their long, linear structure allows them to self-assemble into highly ordered structures, a property that is being explored for the development of advanced materials with tailored properties. bitp.kiev.uaroyalsocietypublishing.org The study of these molecules helps to bridge the gap between small-molecule chemistry and polymer science, providing well-defined models for understanding the behavior of larger, more complex systems like polyethylene (B3416737). royalsocietypublishing.orgresearchgate.netacs.org
Significance in Fundamental Hydrocarbon Science and Engineering
The study of n-octatetracontane and other ULCAs is of fundamental importance to hydrocarbon science and engineering. These molecules serve as ideal models for investigating the physical and chemical properties of long-chain hydrocarbons, which are major components of crude oil, waxes, and various industrial products. wikipedia.orgontosight.aiwou.edu Understanding their behavior under different conditions is crucial for optimizing processes in the petrochemical industry, such as fractional distillation and the development of high-performance lubricants. wikipedia.orgcrownoil.co.uk
In chemical engineering, ULCAs are instrumental in developing and validating theoretical models that predict the behavior of complex hydrocarbon mixtures. aip.orgaip.orgresearchgate.net For instance, computer simulations of n-alkanes up to octatetracontane are used to determine vapor-liquid coexistence curves and critical properties, which are essential for designing and operating separation processes. researchgate.netaip.orgaip.org Furthermore, the synthesis and modification of ULCAs are paving the way for new materials with specific functionalities. For example, the incorporation of functional groups into long-chain alkanes is a key strategy for creating degradable polyethylene-like materials, addressing environmental concerns associated with plastic waste. royalsocietypublishing.orgacs.org The unique thermal properties of compounds like this compound also make them interesting candidates for phase change materials (PCMs) in thermal energy storage applications. researchgate.net
Properties of n-Octatetracontane
| Property | Value | Source |
| Chemical Formula | C48H98 | ontosight.aichemicalbook.com |
| Molecular Weight | 675.29 g/mol | chemicalbook.combiosynth.comsigmaaldrich.com |
| Melting Point | 91-93 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point (estimate) | 572.48 °C | chemicalbook.com |
| Density (estimate) | 0.9217 | chemicalbook.com |
| CAS Number | 7098-26-2 | chemicalbook.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
octatetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H98/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBPOLLJQOANPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H98 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221211 | |
| Record name | n-Octatetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7098-26-2 | |
| Record name | n-Octatetracontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Octatetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Isolation in Natural and Complex Systems
Natural Occurrence in Biological Waxes and Lipid Constituents
As a very-long-chain alkane, octatetracontane is a component of the protective waxy coatings of various organisms, contributing to their barrier against water loss and external stressors.
This compound has been identified as a constituent of the lipid extracts from several plant species. In the stems of Cissus trifoliata, a plant used in traditional medicine, this compound is among the solids present in the hexane (B92381) extract, as identified through Nuclear Magnetic Resonance (NMR) signals. acs.org This places it within the major lipid components of the plant's cuticular wax, alongside other high molecular weight compounds like hentriacontane (B1218953) and octacosanoic acid. acs.org
Phytochemical analysis of Mentha asiatica Boriss. (Asian mint) has also confirmed the presence of this compound. researchgate.net A comprehensive review of compounds identified in this species lists this compound as one of the many alkanes present in the plant's chemical profile. researchgate.netmdpi.com The alkanes in Mentha species are noted for contributing to their diverse bioactive properties. mdpi.com
| Plant Species | Plant Part | Finding |
|---|---|---|
| Cissus trifoliata | Stems | Identified in the hexane extract as a component of the cuticular wax. acs.org |
| Mentha asiatica Boriss. | Leaves | Detected as a constituent in phytochemical analyses of the plant. researchgate.net |
The chemical composition of the common cultivated mushroom, Agaricus bisporus, has been extensively studied, particularly its volatile compounds responsible for aroma, which are dominated by eight-carbon molecules like 1-octen-3-ol. pan.olsztyn.plnih.gov Studies focusing on the hydrocarbon content of A. bisporus have successfully isolated and identified a range of n-alkanes. acs.orgacs.org In an analysis of two white strains of the mushroom, the hexane-extractable lipids were found to contain n-alkanes ranging from pentadecane (B166386) (C₁₅H₃₂) to hentriacontane (C₃₁H₆₄). acs.org However, in this specific research, the much longer chain alkane this compound (C₄₈H₉₈) was not reported among the identified hydrocarbons. acs.org
| Fungal System | Strain(s) | Key Hydrocarbon Findings |
|---|---|---|
| Agaricus bisporus | White Strains (310 and 342) | n-Alkanes from pentadecane (C15) to hentriacontane (C31) were identified; this compound (C48) was not reported in this analysis. acs.org |
Detection and Identification in Environmental Matrices as Hydrocarbon Traces
Long-chain n-alkanes, including this compound, are valuable biomarkers in environmental science due to their chemical stability and source-specific distribution patterns. Their presence and relative abundance in environmental matrices such as atmospheric dust, soil, and sediments can help differentiate between natural and anthropogenic sources of organic matter. copernicus.orgmdpi.com
These compounds are often detected as components of atmospheric particulate matter (PM₂.₅). copernicus.orgcopernicus.org Long-chain n-alkanes (typically >C₂₄) in the atmosphere are primarily associated with the epicuticular waxes of terrestrial higher plants. mdpi.com In contrast, shorter-chain alkanes are often indicative of fossil fuel combustion and other anthropogenic emissions. mdpi.com As a very-long-chain alkane, the detection of this compound in an environmental sample would typically point towards a biogenic origin (plant waxes). copernicus.org For instance, studies on particulate matter have identified that n-alkanes with carbon chain lengths of ≥34 are dominant components of factors associated with road dust and biogenic emissions. copernicus.orgcopernicus.org
Synthetic Methodologies and Advanced Chemical Pathways for Octatetracontane
Strategies for Linear Alkane Chain Elongation
The synthesis of long-chain alkanes like octatetracontane relies on methods that systematically extend a carbon backbone. Several classical and modern strategies are employed for this purpose, each with distinct advantages and limitations.
Key methods for elongating linear alkane chains include:
Kolbe Electrolysis : This method involves the electrochemical decarboxylation of two carboxylate anions to form a radical intermediate, which then dimerizes to form a new carbon-carbon bond. It is particularly useful for creating symmetrical alkanes from a single carboxylic acid precursor. For instance, the electrolysis of the sodium salt of a C24 carboxylic acid could theoretically yield this compound.
Wurtz Reaction : The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a longer alkane chain. numberanalytics.com While historically significant, this reaction often suffers from side reactions and can produce a mixture of products, making it less ideal for syntheses requiring high purity. wikipedia.org
Hydrogenation of Unsaturated Precursors : A very common and efficient method is the catalytic hydrogenation of long-chain alkenes or alkynes. algoreducation.com The synthesis is redirected to creating a long unsaturated chain first, which is often easier to control. The final step involves saturating the double or triple bonds with hydrogen gas over a metal catalyst (e.g., platinum, palladium, or nickel) to yield the target alkane.
Coupling via Organometallic Reagents : Reagents like Grignard reagents can be reacted with long-chain precursors to build up the carbon skeleton. wikipedia.org For example, a long-chain Grignard reagent can react with a long-chain alkyl halide, although this can be prone to mixtures. A more controlled approach involves reacting a Grignard reagent with a ketone, followed by reduction of the resulting alcohol and subsequent deoxygenation. wikipedia.org
These methods generally involve the coupling of smaller molecules to achieve the desired chain length, as the stepwise addition of single carbon atoms to an unbranched alkane is not a technically relevant process. stackexchange.com
| Elongation Strategy | Precursor Type | Key Reagents | Primary Application/Benefit |
|---|---|---|---|
| Kolbe Electrolysis | Carboxylic Acids | Electricity | Symmetrical alkane synthesis. |
| Wurtz Reaction | Alkyl Halides | Sodium Metal | Classical C-C bond formation. numberanalytics.com |
| Catalytic Hydrogenation | Alkenes/Alkynes | H₂, Pt/Pd/Ni Catalyst | High-yield saturation of unsaturated chains. algoreducation.com |
| Grignard Coupling | Alkyl Halides, Ketones | Magnesium, Workup Reagents | Versatile C-C bond formation. wikipedia.org |
Directed Synthesis Approaches for High-Purity Ultra-Long Alkanes
Achieving a precise molecular weight and high purity, as required for an analytical standard like this compound (≥98.0% purity), necessitates highly controlled, or "directed," synthetic pathways. sigmaaldrich.com These approaches are designed to minimize side reactions and avoid the formation of a statistical mixture of different chain lengths.
A common directed strategy involves the symmetrical coupling of two identical, highly pure, medium-chain precursors, followed by the removal of functional groups. This ensures the final product has exactly double the carbon number of the precursor chain.
A plausible directed synthesis for this compound could involve these steps:
Preparation of a C24 Precursor : The synthesis would begin with a 24-carbon precursor, such as a long-chain fatty acid or alcohol. These can often be sourced from natural products or built up from smaller molecules.
Dimerization/Coupling : Two molecules of the C24 precursor are coupled head-to-head. If starting with a diol, such as this compound-1,48-diol, this can be achieved through various coupling reactions. acs.org For example, a C24 alkyl bromide could be coupled using a Wurtz-type reaction, or a C24 carboxylic acid could be dimerized via Kolbe electrolysis. wikipedia.org
Functional Group Removal : The resulting 48-carbon molecule, which may contain functional groups like hydroxyls or esters from the coupling step, must be converted to the simple alkane. For instance, a long-chain diol can be converted to a dihalide and then reduced to the alkane. A long-chain ketone, formed from the reaction of a fatty acid ester with a Grignard reagent, can be fully reduced to a methylene (B1212753) group via the Wolff-Kishner reaction. wikipedia.org
This directed approach, by building the final chain from large, purified blocks, avoids the issues of statistical product distribution inherent in processes like the Fischer-Tropsch synthesis, which produces a wide range of hydrocarbon lengths. wikipedia.org
| Step | Objective | Example Precursor/Intermediate | Potential Reaction |
|---|---|---|---|
| 1 | Prepare a pure mid-chain precursor | Tetracosanoic acid (C24 Acid) | Purification from natural source or multi-step synthesis |
| 2 | Couple two precursors to form C48 backbone | This compound-1,48-diol | Coupling of C24 diol precursors acs.org |
| 3 | Remove terminal functional groups | This compound | Reduction of a C48 ketone or dehalogenation of a C48 dihalide wikipedia.org |
Methodological Advancements in Alkane Synthesis for Research Applications
Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. For alkanes, this includes improving classical reactions and inventing new catalytic systems.
Recent advancements relevant to the synthesis of complex alkanes include:
Alkane Metathesis : Catalyzed by transition metal hydrides supported on materials like silica (B1680970), this reaction transforms an alkane into its next higher and lower homologs. stackexchange.com For example, ethane (B1197151) can be converted into an equimolar mixture of propane (B168953) and methane. stackexchange.com While not a direct route to a single pure product, this technology represents a novel way to catalytically rearrange C-C bonds in alkanes.
Photoredox Catalysis : This rapidly developing field uses light to drive chemical reactions under very mild conditions. researchgate.net It enables the direct generation of reactive alkyl radicals from alkanes, which can then be used in C-C bond-forming reactions. researchgate.net This offers a pathway to functionalize and build upon alkane structures with high selectivity and under energy-efficient conditions.
Improved Cross-Coupling Reactions : Advances in catalyst design, such as the development of new phosphine (B1218219) ligands, have improved the efficiency and scope of traditional cross-coupling reactions. researchgate.net These improvements allow for C-C bond formation under milder conditions (e.g., room temperature) and with greater functional group tolerance, which is critical when constructing complex molecules in multi-step syntheses. researchgate.net
Biosynthetic Pathways : While not a traditional chemical synthesis, metabolic engineering in microorganisms presents a frontier for producing long-chain alkanes. biofueljournal.combiofueljournal.com Researchers have engineered microbes to produce alkanes from renewable feedstocks like glucose. asm.org For example, pathways have been discovered and engineered in bacteria like Vibrio furnissii and yeast like Yarrowia lipolytica to produce a range of hydrocarbons. asm.orgnih.gov These biological systems offer the potential for sustainable and highly specific production of alkanes, although controlling the exact chain length to produce a single compound like this compound remains a significant challenge. biofueljournal.combiofueljournal.com
These advanced methodologies are expanding the toolkit available to chemists for the precise construction of ultra-long-chain alkanes for specialized research and application.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Octatetracontane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Alkane Structure Analysis
NMR spectroscopy is a powerful technique for determining the carbon framework of organic molecules. For long-chain alkanes like octatetracontane, ¹³C-NMR is particularly insightful.
Elucidation of Alkyl Chain Linkages and End-Group Characterization (e.g., ¹³C-NMR)
In the ¹³C-NMR spectrum of a linear alkane, different carbon atoms along the chain are chemically non-equivalent and thus produce distinct signals. mnstate.edu The chemical shifts of these carbons are influenced by their position relative to the end of the chain. nih.gov For long-chain n-alkanes, the signals of the interior methylene (B1212753) (CH₂) groups cluster together in a narrow chemical shift range, while the terminal methyl (CH₃) and adjacent methylene groups are more resolved and appear at different fields. nih.govnih.gov
The resolution of individual carbon resonances in long-chain alkanes can be challenging due to the large number of chemically similar methylene groups. nih.gov However, very-high-resolution NMR instruments can achieve at least partial resolution for the outer ten carbon atoms in a long chain. nih.gov The chemical shifts are sensitive to the solvent used, and mixed aromatic solvents can sometimes improve the dispersion of signals from the interior carbons. nih.govresearchgate.net
A typical ¹³C-NMR spectrum of a long-chain alkane will show the terminal methyl carbon at the highest field (lowest ppm value), with subsequent methylene carbons appearing progressively downfield until the center of the chain is reached. nih.gov The specific chemical shifts can be used to confirm the linear structure of this compound and the absence of branching.
| Carbon Position | Typical Chemical Shift Range (ppm) |
| C-1 (CH₃) | ~14 |
| C-2 (CH₂) | ~23 |
| C-3 (CH₂) | ~32 |
| Interior (CH₂) | ~30 |
This table provides generalized chemical shift ranges for long-chain n-alkanes. Specific values for this compound may vary slightly based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Molecular Interactions
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules. bruker.comredalyc.org For a simple alkane like this compound, the FTIR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations. utdallas.edumvpsvktcollege.ac.in
Vibrational Analysis of Hydrocarbon Chain Structures
The FTIR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching and bending vibrations of its numerous C-H bonds. spcmc.ac.inksu.edu.sa These vibrations are characteristic of saturated hydrocarbons and confirm the alkane nature of the compound. uomustansiriyah.edu.iq
Key vibrational modes for this compound include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of symmetric and asymmetric stretching of methyl (CH₃) and methylene (CH₂) groups. mvpsvktcollege.ac.inspcmc.ac.in
C-H Bending: The region between 1350 cm⁻¹ and 1485 cm⁻¹ shows bands due to the bending (scissoring and rocking) vibrations of CH₂ and CH₃ groups. spcmc.ac.in A distinct peak around 720 cm⁻¹ is indicative of the rocking motion of a sequence of four or more methylene groups, a feature prominent in long-chain alkanes. spcmc.ac.in
C-C Stretching: Weak bands associated with C-C stretching vibrations can be found in the broad 800-1200 cm⁻¹ region. ksu.edu.sauomustansiriyah.edu.iq
The absence of significant absorption bands outside of these regions confirms the purity of the alkane and the lack of functional groups such as hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double (C=C) or triple (C≡C) bonds. utdallas.edumvpsvktcollege.ac.in
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H Asymmetric Stretch (CH₃) | ~2955 |
| C-H Symmetric Stretch (CH₃) | ~2870 |
| C-H Asymmetric Stretch (CH₂) | ~2925 |
| C-H Symmetric Stretch (CH₂) | ~2850 |
| C-H Bending (CH₂) | 1400-1450 |
| C-H Bending (CH₃) | 1350-1400 |
| CH₂ Rocking | ~720 |
This table presents typical FTIR absorption frequencies for long-chain n-alkanes.
Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. chemguide.co.uk
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Compound Identification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net For a pure sample of this compound, GC would show a single peak, and the subsequent MS analysis would provide its mass spectrum. However, GC-MS is particularly useful for identifying trace impurities or for analyzing complex mixtures containing long-chain alkanes. bibliotekanauki.pl The analysis of very long-chain hydrocarbons like this compound can be challenging for standard GC-MS due to their high boiling points, which can lead to peak tailing. acs.org Despite these challenges, GC-MS has been successfully used to analyze alkanes up to C₄₄. markes.com In some cases, this compound has been identified as a component in natural extracts using GC-MS. researchgate.net
The electron ionization (EI) mass spectrum of a long-chain alkane like this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions. libretexts.org The fragmentation of n-alkanes typically involves the cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups). libretexts.orgdocbrown.info
Electrospray Ionization Mass Spectrometry (ESI-MS) for High-Resolution Analysis
Electrospray ionization (ESI) is a soft ionization technique that is typically used for polar and large molecules. nih.gov Conventional ESI is generally not suitable for the direct analysis of nonpolar hydrocarbons like alkanes because they lack sites that are easily protonated or deprotonated. nih.govnih.gov However, under specific conditions, such as the use of certain solvents or the presence of charge-tagging agents, ESI-MS can be adapted for the analysis of less polar compounds. uvic.ca For instance, the formation of radical cations or adducts with metal ions can facilitate the detection of nonpolar molecules by ESI-MS. nih.govnih.gov
Hyphenated Spectroscopic Techniques in Advanced Hydrocarbon Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex hydrocarbon mixtures and the characterization of long-chain alkanes like this compound. jcdronline.orgspringernature.com These combined methods enhance analytical power by leveraging the separation capabilities of chromatography with the identification power of spectroscopy. ajrconline.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in hydrocarbon analysis. jcdronline.org In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragments. ajrconline.org For straight-chain alkanes, including long-chain ones, a molecular ion peak is often observable, albeit sometimes faint. whitman.edu The fragmentation pattern is typically characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. whitman.edu The base peak for many straight-chain alkanes is often at m/z 57, corresponding to the stable C₄H₉⁺ carbocation. whitman.edu This technique is well-suited for volatile and thermally stable compounds. jcdronline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. ajrconline.org HPLC, a form of liquid chromatography, is particularly useful for separating compounds that are thermally labile, highly polar, or have a high molecular weight, which can be a consideration for very long-chain alkanes. actascientific.com
Other hyphenated techniques used in advanced hydrocarbon research include:
Gas Chromatography-Infrared Spectroscopy (GC-IR) : Provides functional group information for the separated components. jcdronline.org
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) : Offers detailed structural elucidation of the separated compounds. jcdronline.org
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) : Serves as a complementary technique to GC-MS and LC-MS, particularly for petrochemical analysis. petro-online.com
Recent studies have even employed advanced mass spectrometry techniques like Direct Analysis in Real Time (DART-MS) and Laser Desorption/Ionization (LDI-MS) to analyze very long-chain hydrocarbons (beyond C40) in biological samples, demonstrating the evolving capabilities for characterizing large alkanes. nih.gov
Table 2: Common Hyphenated Techniques in Hydrocarbon Analysis
| Hyphenated Technique | Separation Method | Detection Method | Information Obtained | Relevance to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography | Mass Spectrometry | Molecular weight and fragmentation pattern for structural identification. ajrconline.org | Highly relevant for identification and quantification. tandfonline.comfrontiersin.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid Chromatography | Mass Spectrometry | Separation and identification of high molecular weight or less volatile compounds. ajrconline.org | Applicable, especially for complex mixtures containing very long-chain alkanes. |
| Gas Chromatography-Infrared Spectroscopy (GC-IR) | Gas Chromatography | Infrared Spectroscopy | Functional group analysis of separated components. jcdronline.org | Confirms the alkane nature (C-H and C-C bonds). |
| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Liquid Chromatography | Nuclear Magnetic Resonance | Detailed structural information of separated components. jcdronline.org | Provides definitive structural confirmation. |
Advanced Chromatographic Separation Strategies for Octatetracontane Isolation and Analysis
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a powerful technique for the separation of high-molecular-weight compounds like octatetracontane. The optimization of stationary and mobile phases, along with the appropriate elution mode, is critical for achieving successful separations.
Stationary Phase Selection for Long-Chain Alkanes (e.g., normal phase, chiral phases)
The choice of stationary phase is a critical factor in the HPLC separation of long-chain alkanes. For nonpolar compounds like this compound, normal-phase chromatography is often employed. In this mode, a polar stationary phase is used with a nonpolar mobile phase.
For the separation of complex mixtures of long-chain alkanes, stationary phases with different properties are selected. researchgate.net Aliphatic octyl (C8) and octadecyl (C18) phases can provide considerable selectivity, especially for alkyl compounds. researchgate.net Longer chain stationary phases, such as C30, have also been utilized and have demonstrated excellent separation for isomers of other lipophilic compounds. nih.gov
In specific instances, chiral stationary phases may be employed. While this compound itself is not chiral, chiral separations can be relevant when analyzing it in complex mixtures or when studying its interactions with chiral environments. Research has shown that long-chain n-alkanes with 50 or more carbon atoms can form chiral swerved conformations on certain surfaces, a phenomenon that could potentially be exploited for separation. acs.orgacs.org Chiral separations are often carried out in the normal phase mode using mixtures of alkanes and alcohols as the mobile phase. up.pt
Table 1: HPLC Stationary Phases for Long-Chain Alkane Analysis
| Stationary Phase Type | Common Examples | Primary Interaction Mechanism | Application Notes for Long-Chain Alkanes |
| Normal Phase | Silica (B1680970), Alumina | Adsorption | Effective for separating nonpolar compounds like this compound from more polar interferences. |
| Reversed-Phase | C8, C18, C30 | Hydrophobic (van der Waals) forces | C18 offers strong hydrophobic interactions. chromtech.com Longer chain phases like C30 can provide enhanced shape selectivity for large molecules. nih.gov |
| Chiral Phases | Polysaccharide-based CSPs, Pirkle-type phases | Chiral recognition (e.g., hydrogen bonding, π-π interactions, steric hindrance) | Primarily used for separating enantiomers, but can be explored for specific applications involving chiral conformations of long-chain alkanes. up.ptnih.gov |
Mobile Phase Optimization for Enhanced Resolution and Selectivity
Optimizing the mobile phase is crucial for achieving the desired resolution and selectivity in the HPLC analysis of this compound. The selection of solvents and their ratios directly influences how analytes are distributed between the stationary and mobile phases. phenomenex.com
In normal-phase HPLC, a nonpolar mobile phase, such as hexane (B92381), is typically used. The strength of the mobile phase can be adjusted by adding a small amount of a more polar solvent, like isopropanol (B130326) or ethyl acetate. This modification helps to fine-tune the retention and separation of long-chain alkanes.
For reversed-phase HPLC, the mobile phase is polar, often a mixture of water with organic solvents like acetonitrile (B52724) or methanol. chromtech.com Adjusting the ratio of these solvents controls the elution strength. chromtech.com For very nonpolar compounds like this compound, a high percentage of a strong organic solvent is necessary to ensure elution from the column. The choice of organic solvent can also impact selectivity. phenomenex.com
Further optimization can be achieved by adjusting parameters such as pH and temperature. chromtech.com While pH is more critical for ionizable compounds, temperature can influence the viscosity of the mobile phase and the solubility of this compound, thereby affecting retention times and peak shapes. chromtech.commfd.org.mk
Table 2: Mobile Phase Considerations for this compound Analysis
| Parameter | Effect on Separation | Optimization Strategy for this compound |
| Solvent Strength | Controls retention time. | In reversed-phase, increase the proportion of the strong organic solvent (e.g., acetonitrile, methanol) to decrease retention. In normal-phase, a small amount of a polar modifier can be used. libretexts.org |
| Solvent Type | Affects selectivity and resolution. | Test different organic solvents (e.g., acetonitrile vs. methanol) to find the best separation for the specific sample matrix. phenomenex.com |
| Flow Rate | Influences analysis time and efficiency. | Lower flow rates can enhance resolution but increase analysis time. phenomenex.com An optimal flow rate must be determined. |
| Temperature | Affects viscosity, solubility, and retention. | Increasing column temperature can decrease retention times and improve peak shape for high-molecular-weight compounds. chromtech.com |
Gradient and Isocratic Elution Regimes for Complex Mixtures
In HPLC, two primary elution modes are used: isocratic and gradient. phenomenex.com The choice between them depends on the complexity of the sample containing this compound.
Isocratic Elution : This method uses a constant mobile phase composition throughout the analysis. phenomenex.comuhplcs.com It is simpler to implement and is ideal for the separation of simple mixtures where the components have similar retention behaviors. uhplcs.comdanaher.com However, for complex samples, isocratic elution can lead to long analysis times and significant peak broadening for late-eluting compounds. mastelf.com
Gradient Elution : This technique involves changing the mobile phase composition during the separation. uhplcs.comdanaher.com For reversed-phase analysis of a complex mixture, the separation might start with a weaker mobile phase (higher water content) and gradually increase the proportion of the organic solvent. libretexts.org This allows for the effective elution of compounds with a wide range of polarities. Gradient elution generally results in sharper peaks, improved resolution for complex mixtures, and shorter analysis times. phenomenex.comdanaher.com However, it requires more complex instrumentation and a re-equilibration step at the end of each run. mastelf.comresearchgate.net
For analyzing this compound in a complex matrix, such as a petroleum or environmental sample, a gradient elution method would likely be necessary to achieve adequate separation from other components. researchgate.net
Gas Chromatography (GC) for Volatile Alkane Analysis
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For high-carbon-number alkanes like this compound, specialized GC techniques are required due to their very low volatility.
Column Selection and Temperature Programming for High Carbon Number Alkanes
The analysis of high-molecular-weight alkanes up to C100 can be achieved using high-temperature gas chromatography (HTGC). researchgate.net The selection of the GC column and the temperature program are critical for the successful separation of these compounds. researchgate.net
Column Selection : For high-temperature applications, columns that are stable at elevated temperatures are necessary. Columns with a thin stationary phase film are often used to facilitate the elution of high-boiling point compounds. While various columns can be used, some may show differences in the separation efficiency of n-alkanes above C40. researchgate.net
Advanced Sample Preparation and Pre-concentration Techniques for Trace this compound Analysis
The analysis of trace levels of this compound often requires sample preparation and pre-concentration steps to remove interfering matrix components and to increase the analyte concentration to a level detectable by the analytical instrument. univie.ac.atmdpi.com
Several techniques can be employed for the extraction and purification of long-chain alkanes from various matrices:
Solid-Phase Extraction (SPE) : This is a common technique used to clean up samples and isolate specific classes of compounds. For the analysis of n-alkanes in vegetable oils, an offline SPE-GC-FID method has been optimized and validated. mdpi.com In another study, automated SPE was used to purify lipid biomarkers, including n-alkanes, from soil samples, demonstrating good reproducibility. jcu.edu.au
Accelerated Solvent Extraction (ASE) : This technique uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more efficiently than traditional methods. ASE has been successfully used to extract alkanes and long-chain alcohols from plant materials, with higher recovery rates compared to conventional methods. researchgate.net
Solvent Extraction : This involves extracting the analyte of interest into a solvent in which it is highly soluble. For long-chain alkyl monohalides and alkanes, a liquid-liquid extraction process has been developed. google.com For particulate matter samples, ultrasonic extraction with a solvent like dichloromethane (B109758) is a common method. copernicus.org
Pre-concentration : After extraction, the sample is often concentrated to a smaller volume to increase the concentration of the target analytes. This is typically done by evaporating the solvent under a stream of nitrogen or using a rotary evaporator. copernicus.org For trace metal analysis, which shares the principle of detecting minute quantities, various digestion and pre-concentration techniques are employed to enhance sensitivity. mt.commilestonesrl.com
These sample preparation techniques are crucial for obtaining accurate and reliable results in the trace analysis of this compound in complex environmental and biological samples. univie.ac.atmdpi.com
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies
The initial isolation of this compound from a raw sample matrix typically involves one or more extraction and cleanup steps designed to separate the hydrocarbon fraction from other components like polar lipids, pigments, and acids.
Liquid-Liquid Extraction (LLE) is a foundational technique used for the separation of compounds based on their differential solubility in two immiscible liquid phases. For isolating alkanes, a common approach involves saponification of the sample with an agent like ethanolic potassium hydroxide (B78521) to hydrolyze esters, followed by extraction of the non-saponifiable fraction (which includes alkanes) into a non-polar solvent such as hexane or heptane. mdpi.comscispace.com The temperature during extraction can be a critical parameter; for long-chain alkanes, extraction at elevated temperatures (e.g., 65°C) has been shown to be more complete compared to extraction at colder temperatures. scispace.com
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique for sample cleanup and fractionation. mdpi.com It operates on the principle of chromatography, where a sample is passed through a solid adsorbent (the stationary phase), and compounds are separated based on their affinity for the solid phase versus the liquid phase. For alkane purification, silica gel is a commonly used stationary phase. mdpi.comjcu.edu.au A crude extract dissolved in a non-polar solvent is applied to the SPE column; polar and moderately polar interfering compounds are retained by the silica, while non-polar alkanes like this compound are eluted with a non-polar solvent like n-hexane. mdpi.commdpi.com This process is significantly faster and uses less solvent than traditional column chromatography or extensive LLE protocols. researchgate.net
| Technique | Principle | Typical Solvents/Phases for Alkane Isolation | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Differential solubility between two immiscible liquid phases. | Aqueous/ethanolic phase and a non-polar organic phase (e.g., n-hexane, n-heptane). | Effective for initial bulk separation from complex matrices. | Can be time-consuming, labor-intensive, and require large solvent volumes. May form emulsions. | scispace.comgoogle.com |
| Solid-Phase Extraction (SPE) | Partitioning between a solid stationary phase and a liquid mobile phase. | Stationary Phase: Silica gel. Mobile Phase: n-hexane for elution of alkanes. | Rapid, high recovery rates, low solvent consumption, can be automated. | Requires initial extraction step; column capacity can be limited. | mdpi.commdpi.comresearchgate.net |
Evaporation and On-line Pre-concentration Techniques
Following extraction, samples are often too dilute for direct analysis and require a concentration step.
Evaporation is the most straightforward method for offline concentration. After LLE or SPE, the solvent containing the purified alkanes is gently evaporated to reduce the volume or bring the sample to dryness. mdpi.com This is typically accomplished under a gentle stream of an inert gas, such as nitrogen, to avoid oxidation of the sample components. mdpi.com The dried residue is then reconstituted in a precise, smaller volume of solvent before injection into an analytical instrument. mdpi.com
On-line Pre-concentration Techniques integrate the concentration step directly with the analytical separation, offering automation and minimizing sample handling and potential contamination. In a typical on-line SPE-HPLC or SPE-GC system, a large volume of a liquid sample is passed through a small SPE column (a trap). lcms.cz Analytes of interest, like this compound, are retained on the trap while the sample matrix is washed away. The valve system then switches, and the trapped analytes are eluted directly into the chromatographic column by the mobile phase or carrier gas. lcms.cz This allows for the analysis of trace-level concentrations, achieving very low detection limits (sub-nanograms per liter) for some organic compounds. tandfonline.com Another relevant method is thermal desorption , where analytes are collected on an adsorbent material and then rapidly heated to desorb them directly into the GC inlet, which is effective for pre-concentrating semi-volatile compounds, including long-chain alkanes. copernicus.org
| Technique | Description | Key Features | Application for this compound | Reference |
|---|---|---|---|---|
| Solvent Evaporation | Offline removal of solvent, typically under a stream of inert gas (e.g., Nitrogen). | Simple, widely used. Requires careful temperature control to avoid loss of more volatile components. | Concentrates the purified alkane fraction before GC-MS analysis. | mdpi.com |
| On-line Pre-concentration | Automated trapping of analytes from a sample onto a small column, followed by direct elution into the analytical instrument. | Reduces sample contamination, improves reproducibility, and significantly lowers detection limits. | Enables the analysis of trace amounts of this compound in environmental or biological samples. | lcms.cztandfonline.comresearchgate.net |
| Thermal Desorption | Analytes are collected on an adsorbent and then thermally released into the GC system. | Effectively pre-concentrates semi-volatile compounds from a gas or liquid stream. | Can be used to sample and concentrate this compound from air or other matrices before analysis. | copernicus.org |
Coupling Chromatography with Mass Spectrometry (GC-MS, LC-MS) for Enhanced Detection and Identification
For the definitive identification and quantification of this compound, chromatography is coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of alkanes. nih.gov In this method, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. researchgate.net Due to its very high boiling point, the analysis of this compound requires a GC oven program that reaches high temperatures (e.g., up to 325-350°C or higher) and often necessitates the use of specialized high-temperature columns. mdpi.commdpi.com After separation, the eluted molecules enter the mass spectrometer, which acts as a detector. In the MS, molecules are ionized (typically by electron ionization), fragmented in a predictable manner, and detected based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of this compound. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is less commonly used for saturated hydrocarbons like this compound. This is because alkanes lack chromophores for UV detection and are extremely difficult to ionize using standard LC-MS interfaces like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). However, high-performance liquid chromatography (HPLC) can be used as a separation technique, sometimes in an online configuration with GC (LC-GC), to provide a very clean, fractionated sample for subsequent analysis. mdpi.com
| Parameter | Typical Setting for Long-Chain Alkane Analysis | Purpose | Reference |
|---|---|---|---|
| GC Column | HP-5MS or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm). High-temperature variants are necessary for very long chains. | Separates compounds based on boiling point. Non-polar phase is ideal for alkanes. | researchgate.netmdpi.com |
| Oven Program | Initial temp ~170°C, ramped at 6-30°C/min to a final temperature of 325-350°C, with a hold period. | Ensures elution of high-boiling compounds like this compound from the column. | mdpi.com |
| Injector Temperature | ~280°C (for split/splitless) or temperature-programmed (for on-column). | Vaporizes the sample for introduction to the column without discrimination. | mdpi.comglsciences.eu |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV. | Creates reproducible fragmentation patterns for library matching and identification. | researchgate.net |
| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM). | Full scan provides complete mass spectrum for identification. SIM provides higher sensitivity for quantification. | researchgate.net |
Strategies to Improve Detection Limits and Analytical Sensitivity
Achieving high sensitivity for very long-chain alkanes, which may be present in low concentrations, requires optimization of the entire analytical method.
Optimized Injection Techniques : Standard split/splitless injection can lead to discrimination against high-boiling point compounds. On-column injection , where the liquid sample is introduced directly onto the column at a temperature below the solvent's boiling point, prevents such discrimination and ensures the quantitative transfer of high-molecular-weight analytes like this compound. glsciences.eu
High-Temperature GC : Conventional GC-MS methods with column temperature limits around 325°C may be insufficient to elute compounds beyond C40. mdpi.com The use of specially fabricated high-temperature columns, stable up to 400°C or more, is crucial for the reliable detection and analysis of very long-chain hydrocarbons like this compound. mdpi.com
Selected Ion Monitoring (SIM) : Instead of scanning the entire mass range (Full Scan), the mass spectrometer can be set to monitor only a few characteristic fragment ions for alkanes (e.g., m/z 57, 71, 85). researchgate.net This SIM mode dramatically increases the signal-to-noise ratio, thereby improving both the sensitivity and selectivity of the analysis, which is essential for quantifying trace amounts. researchgate.net
Advanced Mass Spectrometry Techniques : For compounds that are particularly difficult to analyze with conventional GC-MS, alternative ionization and detection methods can be employed. Techniques like silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) have proven capable of detecting very long-chain hydrocarbons (up to C58) that are often missed by standard GC-MS. mdpi.com
| Strategy | Mechanism | Impact on this compound Analysis | Reference |
|---|---|---|---|
| On-Column Injection | Direct introduction of liquid sample onto the column, avoiding a hot vaporization chamber. | Prevents thermal degradation and discrimination against high-boiling compounds, improving quantitative accuracy. | glsciences.eu |
| Use of High-Temperature GC Columns | Columns are stable at temperatures >350°C. | Ensures that very long-chain alkanes like this compound can elute from the column and be detected. | mdpi.com |
| Selected Ion Monitoring (SIM) | The mass spectrometer only detects a few specific mass fragments characteristic of the target analyte. | Vastly increases sensitivity and selectivity, allowing for lower limits of quantitation. | researchgate.net |
| On-line Pre-concentration/Thermal Desorption | Automated concentration of the analyte from a large sample volume onto a trap before analysis. | Significantly lowers the method detection limit, enabling analysis of trace concentrations. | tandfonline.comcopernicus.org |
| Alternative MS Methods (e.g., Ag-LDI-MS) | Soft ionization techniques that can analyze large, non-volatile molecules directly from a surface. | Allows for the detection of very long-chain alkanes that are beyond the range of conventional GC-MS. | mdpi.comnih.gov |
Computational Chemistry and Theoretical Modeling of Octatetracontane Systems
Molecular Dynamics (MD) Simulations of Long-Chain Alkanes
Molecular Dynamics simulations track the time evolution of a system of interacting atoms or molecules by integrating their equations of motion. This technique is particularly powerful for exploring the dynamic behavior and equilibrium properties of long-chain alkanes like octatetracontane.
MD simulations are employed to determine the vapor-liquid coexistence curves of n-alkanes, which are fundamental for understanding their phase behavior. By simulating a system with coexisting liquid and vapor phases, researchers can directly obtain equilibrium properties such as density and pressure. For instance, studies have successfully used MD simulations with various force fields, such as CHARMM and TraPPE-UA, to examine the vapor-liquid equilibrium (VLE) of hydrocarbons, including long-chain alkanes like n-dodecane and n-hexadecane acs.org. These simulations, often incorporating long-range dispersion interactions via methods like the Lennard-Jones particle-mesh Ewald, can accurately reproduce VLE behavior acs.org.
The investigation of confined n-alkanes has also been a subject of MD simulations, revealing how properties like the critical temperature and vapor-liquid coexistence envelopes are altered in environments such as slit pores iitk.ac.in. While direct MD simulation data for the complete vapor-liquid coexistence curve of this compound is challenging to obtain due to its long relaxation times, the principles and methodologies are well-established from studies on shorter, yet still long, alkanes acs.org.
The interfacial behavior of long-chain alkanes is crucial in many applications. MD simulations offer a molecular-level view of interfaces and the self-assembly of surfactants. Simulations can model the spontaneous formation of surfactant aggregates, such as hemimicelles, at the interface of water and a hydrophobic phase, which can be analogous to long-chain alkanes nih.gov.
Atomistic MD simulations have been used to observe the self-assembly of various surfactant molecules in aqueous solutions, providing insights into the mechanisms of micelle formation, shape transformations, and fragmentation rsc.org. These simulations can elucidate the roles of different intermolecular forces in the self-assembly process core.ac.uk. While not always focused specifically on this compound as the oil phase, these studies on surfactant behavior at hydrocarbon-water interfaces provide a fundamental understanding applicable to systems involving very long-chain alkanes nih.govrsc.org. The dynamics of these processes, which can range from nanoseconds to microseconds, are well-suited for investigation via MD simulations rsc.orgcore.ac.uk.
In condensed phases, such as liquids and solids, the orientation and conformation of long-chain alkanes like this compound are of significant interest. MD simulations can provide detailed information about the ordering and dimensions of these molecules. For example, simulations of n-alkanes on surfaces like graphite (B72142) show that the molecules tend to order in lamellae with their main axes parallel to the substrate.
During processes like crystallization, MD simulations can track the development of orientational order from a random state in the melt to a highly ordered crystalline state. These simulations reveal the kinetic pathways of symmetry breaking and the formation of primary nuclei on a molecular scale. The analysis of chain orientation is a key component of understanding the crystallization of long-chain alkanes and polymers.
Monte Carlo (MC) Simulation Techniques for Thermodynamic Property Prediction
Monte Carlo methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly effective for calculating thermodynamic properties of complex molecular systems.
The simulation of long-chain molecules like this compound presents a significant challenge due to the vast number of possible conformations. The Configurational-Bias Monte Carlo (CBMC) method is a powerful technique developed to overcome this challenge aip.orgresearchgate.netepfl.chsklogwiki.orgusp.bruu.nl. Instead of generating new conformations randomly, CBMC grows a chain segment by segment, preferentially selecting energetically favorable orientations at each step sklogwiki.orgusp.br. This biased growth is then corrected for in the acceptance criteria to ensure that the correct statistical ensemble is sampled usp.br.
The CBMC method dramatically increases the efficiency of simulating dense systems of flexible chain molecules epfl.chusp.br. When combined with the Gibbs ensemble technique, which simulates two coexisting phases in separate simulation boxes, CBMC allows for the direct calculation of phase equilibria aip.orgresearchgate.net. The efficiency gain compared to conventional methods is substantial, ranging from several orders of magnitude for pentane to potentially a hundred orders of magnitude for this compound aip.orgresearchgate.net. This makes the routine calculation of phase equilibria for complex molecules feasible aip.orgresearchgate.net.
A significant application of MC simulations, particularly the CBMC method, is the prediction of critical properties (critical temperature, pressure, and density) and other thermophysical data for long-chain alkanes, for which experimental data can be scarce or contradictory aip.orgresearchgate.net.
Computer simulations can determine the vapor-liquid coexistence curve for a wide range of n-alkanes, from pentane (C5) up to and including this compound (C48) aip.orgresearchgate.net. By developing and validating united-atom models against experimental data for shorter alkanes, these simulations can then be used to predict the properties of longer chains with a high degree of confidence aip.orgresearchgate.net. For example, simulations have shown that for long-chain alkanes (from C8 to C48), the critical density decreases as the number of carbon atoms increases aip.orgresearchgate.net. These predictive capabilities are crucial for applications in fields such as petrochemical engineering, where knowledge of the phase behavior of heavy hydrocarbons is essential aip.orgresearchgate.net.
Table 1: Predicted Critical Properties of n-Alkanes from Monte Carlo Simulations
| n-Alkane | Critical Temperature (K) | Critical Density ( kg/m ³) |
| n-Octane (C8) | 569.4 | 233.8 |
| n-Dodecane (C12) | 658.2 | 224.8 |
| n-Hexadecane (C16) | 722.5 | 219.0 |
| n-Eicosane (C20) | 771.0 | 214.8 |
| n-Octatetracontane (C48) | 940.0 | 196.0 |
Note: The data in this table is illustrative and compiled from typical results of predictive simulations. Actual values may vary depending on the specific force field and simulation methodology used.
Uncertainty Quantification and Propagation of Errors in Force Field Parameterization
In the computational modeling of this compound (C48H98) and other long-chain alkanes, the accuracy of molecular simulations is fundamentally tied to the quality of the underlying intermolecular force field parameters. nih.govbyu.eduresearchgate.net Uncertainty quantification (UQ) and propagation of errors (PoE) are critical processes for assessing the reliability of simulation results. The primary sources of uncertainty in molecular simulations are categorized as numerical, model, and parameter uncertainty. nih.gov Parameter uncertainty, particularly in the non-bonded Lennard-Jones (LJ) 12-6 potential parameters (ε, the well depth, and σ, the collision diameter), is a significant contributor to the total uncertainty in predicted thermophysical properties. nih.govbyu.eduresearchgate.net
Studies have focused on quantifying the uncertainty in LJ parameters for united-atom (UA) models, where CH₂, and CH₃ groups are treated as single interaction sites. nih.govbyu.eduresearchgate.net These investigations are crucial for large n-alkanes like this compound, which are often studied using UA models to maintain computational feasibility. Methodologies for UQ are broadly classified into two types: Type A, which employs frequentist statistical analysis, and Type B, which is a non-statistical approach based on engineering intuition and prior knowledge. nih.gov
Once the uncertainties in the force field parameters are quantified, their impact on calculated properties is assessed through error propagation. For instance, Gibbs Ensemble Monte Carlo (GEMC) simulations are used to determine how uncertainties in the CH₂ and CH₃ LJ parameters propagate to the predicted saturated liquid densities and critical constants (critical temperature, density, and pressure) of long-chain n-alkanes, up to and including hexatetracontane (C46) and this compound (C48). nih.govbyu.edu The results from these studies suggest that despite the inherent uncertainties in the force field parameters, quantitatively useful estimates of these properties can still be obtained from molecular simulation, allowing for the elucidation of correct trends for large n-alkanes. nih.govbyu.eduresearchgate.net
It is important to note that this analysis quantifies the uncertainty stemming from the parameters themselves, not from potential deficiencies in the functional form of the force field model (e.g., the LJ 12-6 potential). nih.govresearchgate.net Research has shown that while force fields optimized for vapor-liquid equilibria (VLE) perform well under those conditions, they may over-predict pressures at higher densities, indicating that the repulsive part of the potential may be too steep for accurate extrapolation. aip.orgnih.gov
| Parameter Group | Uncertainty Analysis Method | Parameter | Value | Uncertainty (95% Confidence) |
| CH₃ (TraPPE-UA) | - | ε/k_B (K) | 98 | - |
| σ (Å) | 3.75 | - | ||
| CH₂ (TraPPE-UA) | - | ε/k_B (K) | 46 | - |
| σ (Å) | 3.95 | - | ||
| CH₃ (This Work) | Type A | ε/k_B (K) | 99.5 | ± 2.0 |
| σ (Å) | 3.73 | ± 0.02 | ||
| CH₂ (This Work) | Type A | ε/k_B (K) | 46.5 | ± 2.5 |
| σ (Å) | 3.94 | ± 0.03 |
This table presents a sample of Lennard-Jones parameters for united-atom force fields and the quantified uncertainties from a specific study. The values demonstrate the magnitude of uncertainty associated with these critical parameters.
Density Gradient Theory (DGT) and Equations of State (EOS) for Hydrocarbon Systems
Density Gradient Theory (DGT) is a powerful theoretical framework used to describe the thermodynamic properties of inhomogeneous fluids, such as the interfacial region between liquid and vapor phases. hw.ac.ukkaust.edu.saacs.org When coupled with an accurate equation of state (EOS), DGT can predict interfacial properties like interfacial tension and density profiles across the interface. kaust.edu.samdpi.com For hydrocarbon systems, including long-chain n-alkanes, physically-based EOS models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are often employed. mdpi.comepj-conferences.org
The core principle of DGT is that the Helmholtz free energy of a non-uniform system can be expressed as an integral over the system volume, including a term that depends on the local density and another term that accounts for the gradient of the density. This gradient term is proportional to a parameter known as the influence parameter, which is related to the intermolecular forces. The equilibrium density profile that minimizes this free energy functional then describes the structure of the interface. hw.ac.uk
The combination of DGT with an EOS allows for the calculation of phase equilibria (the densities of the coexisting bulk liquid and vapor phases) and the interfacial properties from a single, consistent thermodynamic model. researchgate.net This approach has proven successful for a variety of fluid systems, from simple molecules to complex mixtures containing long-chain alkanes. hw.ac.ukresearchgate.net For long-chain molecules like this compound, accurate EOS models that can handle the effects of chain length are essential for reliable predictions. aip.orgscielo.org.mxresearchgate.net
Application to Phase Behavior and Interfacial Tension Prediction
The coupled DGT-EOS methodology is widely applied to predict the phase behavior and interfacial tension (IFT) of hydrocarbon systems. hw.ac.ukresearchgate.net For binary mixtures, such as a gas (like carbon dioxide or ethane) and a long-chain n-alkane, this approach can accurately model the dependence of IFT on temperature and pressure. hw.ac.ukresearchgate.net
Research has demonstrated that DGT provides superior predictions for IFT compared to other methods like the Parachor method or Linear Gradient Theory, especially when combined with a robust EOS like the Volume-Translated Predictive Peng-Robinson (VT-PPR78) or PC-SAFT. hw.ac.ukmdpi.com The theory can capture the enrichment of certain components within the interfacial region, a key phenomenon in mixtures. For instance, in mixtures of a small solvent and a long-chain alkane, the smaller solvent molecules often show a high excess adsorption at the interface. researchgate.net
DGT calculations reveal detailed information about the structure of the interface, including the density profiles of each component as they transition from the liquid to the vapor phase. kaust.edu.saresearchgate.net Studies on various n-alkanes have shown that the shape of the alkane density profile remains consistent across different chain lengths, and the mixture IFT generally increases with the size of the n-alkane molecule. kaust.edu.sa These theoretical approaches offer detailed interfacial structure information at a significantly lower computational cost compared to molecular simulations, making them valuable tools for studying systems containing large molecules like this compound. kaust.edu.sa
| System | EOS Model | DGT Application | Average Absolute Deviation in IFT Prediction |
| (Gas + n-alkane) Binary Mixtures | VT-PPR78 | IFT Prediction | 4.9% - 8.3% |
| H₂O + CO₂ + Hexane (B92381) | PC-SAFT | Three-Phase IFT | Good agreement with trends |
| Ionic Liquid + CO₂ | ePC-SAFT | IFT Prediction | Good agreement with experimental data |
| Alkanol Systems | PC-SAFT / PCP-SAFT | Surface Tension Modeling | Reasonable prediction |
This table summarizes the application of Density Gradient Theory coupled with various Equations of State for predicting interfacial tension in different hydrocarbon-containing systems, highlighting the accuracy of the approach.
Quantum Mechanical Calculations (e.g., DFT, Ab-Initio) for Molecular Interactions and Potential Energy Surfaces
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab-initio methods, are fundamental for understanding the intricate molecular interactions that govern the behavior of this compound. rsc.orgresearchgate.net These first-principles methods allow for the calculation of the potential energy surface (PES), which describes the energy of a system as a function of its atomic coordinates. u-szeged.hu From the PES, one can derive crucial information about stable molecular conformations, interaction energies between molecules, and the energetics of chemical reactions. u-szeged.hu
For hydrocarbons, ab-initio calculations have been used to investigate non-bonded interactions by calculating the interaction energy of molecular pairs, such as two methane molecules, at various separations and orientations. rsc.org While computationally intensive, these calculations provide benchmark data that is essential for developing and validating less expensive models, like classical force fields. rsc.org
DFT has been widely applied to study n-alkanes, including their adsorption on metal surfaces, where van der Waals interactions are crucial and require dispersion-corrected DFT functionals for accurate results. aps.org Furthermore, long-range corrected (LC) DFT methods have been shown to successfully reproduce the isodesmic reaction enthalpies of n-alkanes, overcoming systematic errors found in conventional DFT calculations. nih.govacs.org This success is attributed to the improved description of long-range exchange interactions and intramolecular dispersion. nih.govacs.org
Derivation and Refinement of Intermolecular Potential Parameters
A primary application of high-level QM calculations is the derivation and refinement of parameters for classical intermolecular potentials (force fields). nih.govacs.org The accuracy of molecular dynamics and Monte Carlo simulations of this compound depends directly on the quality of these parameters. The process typically involves using QM methods to generate target data, which the classical potential is then optimized to reproduce.
For example, torsional parameters in force fields like the Optimized Potentials for Liquid Simulations (OPLS) are refined by fitting to gas-phase ab-initio energy profiles calculated at a high level of theory (e.g., MP2/aug-cc-pVTZ). acs.org This ensures that the force field accurately represents the conformational energetics of the molecule.
Similarly, non-bonded parameters, such as the Lennard-Jones terms, are refined by adjusting them to reproduce bulk properties like liquid densities and heats of vaporization. nih.govacs.org However, the initial parameterization can also be guided by QM calculations of dimer interaction energies. Symmetry-adapted perturbation theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components (electrostatics, exchange, induction, and dispersion), providing a detailed basis for parameterizing advanced, more accurate van der Waals potentials. nih.gov This ab-initio-based parameterization strategy aims to improve the accuracy and transferability of force fields, which is particularly important for accurately modeling the condensed-phase properties of long-chain alkanes like this compound. nih.govacs.orgresearchgate.netnih.gov
Environmental Fate and Transport Research of Octatetracontane and Analogous Hydrocarbons
Biodegradation Pathways and Kinetics in Environmental Compartments (Soil, Water, Sediment)
The breakdown of long-chain alkanes like octatetracontane in the environment is primarily a biological process driven by microorganisms. enviro.wiki The rate and extent of this biodegradation are influenced by the presence of suitable microbial populations and a range of environmental factors. mdpi.com
Microbial degradation of n-alkanes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. enviro.wikimdpi.com
Aerobic Degradation: In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of n-alkanes. enviro.wikifrontiersin.org Common pathways include:
Terminal Oxidation: The terminal methyl group of the alkane is oxidized to a primary alcohol, which is then further oxidized to a fatty acid. frontiersin.orgrsc.org This fatty acid can then be metabolized through β-oxidation. mdpi.com The ladA gene, found in several bacterial genera, encodes a flavoprotein that facilitates the terminal oxidation of long-chain alkanes (C15-C36). mdpi.commdpi.com
Subterminal Oxidation: Oxidation occurs at a sub-terminal carbon atom, leading to the formation of secondary alcohols and ketones. rsc.org
Biterminal Oxidation: Both ends of the n-alkane are oxidized to form dicarboxylic acids. rsc.org
Finnerty Pathway: This unique pathway, identified in Acinetobacter sp., involves the formation of n-alkyl hydroperoxides. frontiersin.org
Long-chain n-alkanes have been shown to completely degrade under aerobic conditions in laboratory studies. lyellcollection.org Generally, aerobic degradation is faster and more efficient than anaerobic degradation. mdpi.com
Anaerobic Degradation: In the absence of oxygen, certain bacteria can still degrade n-alkanes using alternative electron acceptors like nitrate, sulfate, or iron. mdpi.comfrontiersin.org Two primary mechanisms have been identified for anaerobic n-alkane degradation:
Fumarate Addition: The alkane is activated by the addition of fumarate, a reaction catalyzed by enzymes like alkylsuccinate synthase. enviro.wiki
Carboxylation: A carboxyl group is directly added to the alkane. frontiersin.org
While anaerobic degradation of long-chain alkanes is possible, it is generally a slower process compared to aerobic degradation. mdpi.com Some studies have shown that certain long-chain alkanes can be resistant to anaerobic degradation. nih.gov
Interactive Data Table: Aerobic vs. Anaerobic Degradation of Hydrocarbons
The rate of hydrocarbon biodegradation is significantly affected by various environmental factors:
Temperature: Higher temperatures generally increase the rate of biodegradation by enhancing the metabolic activity of microorganisms and increasing the bioavailability of hydrocarbons by decreasing their viscosity. frontiersin.orgmdpi.com However, very high temperatures can be detrimental to microbial life.
Nutrients: The availability of nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. enviro.wiki Nutrient limitation can hinder biodegradation. enviro.wiki
Oxygen Availability: Oxygen is a critical factor for aerobic degradation, which is often the most rapid pathway. enviro.wiki In environments with low oxygen levels, such as waterlogged soils or deep sediments, anaerobic degradation becomes more significant. frontiersin.org
pH: Most hydrocarbon-degrading microorganisms thrive in a pH range close to neutral. mdpi.com Extreme pH values can inhibit microbial activity.
Bioavailability: The low water solubility and tendency of long-chain hydrocarbons to sorb to soil and sediment particles can limit their availability to microorganisms, thereby reducing degradation rates. uu.nlnih.gov
Interactive Data Table: Environmental Factors Influencing Hydrocarbon Degradation
Adsorption, Desorption, and Mobility Studies in Soil Systems
The movement of this compound and similar hydrocarbons in soil is largely governed by adsorption and desorption processes. ecetoc.org Adsorption is the adherence of these compounds to the surface of soil particles, while desorption is their release back into the soil solution. des.qld.gov.au
Due to their high hydrophobicity, long-chain hydrocarbons like this compound have a strong tendency to adsorb to the organic matter and clay components of soil. ecetoc.orgfrontiersin.org This strong adsorption significantly reduces their mobility in soil, making them less likely to leach into groundwater. frontiersin.org The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic pollutants; high Koc values, as expected for long-chain alkanes, indicate low mobility. frontiersin.org
Desorption of these tightly bound hydrocarbons is often a slow and incomplete process, which can contribute to their persistence in the soil environment. csic.es The fraction of the hydrocarbon that remains strongly sorbed to soil particles is less available for biodegradation and transport. nih.gov
Volatilization and Atmospheric Transport Mechanisms
Volatilization, the process of a substance evaporating into the atmosphere, is a significant transport mechanism for more volatile, shorter-chain hydrocarbons. nih.gov However, for long-chain alkanes like this compound, which have very low vapor pressures, volatilization from soil and water surfaces is generally negligible. lyellcollection.org
While direct volatilization of this compound is limited, atmospheric transport can still occur if the compound is adsorbed to particulate matter that becomes airborne. The long-range atmospheric transport of semi-volatile organic compounds (SOCs) can occur through a "grasshopper effect," where compounds undergo cycles of volatilization, transport, and deposition. mpg.de However, this is more relevant for compounds more volatile than this compound.
Bioaccumulation and Biotransformation Potential in Environmental Organisms
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance that is higher in the organism than in its surroundings. wikipedia.org It encompasses uptake from all environmental sources, including water, soil, sediment, and food. ecetoc.orgBioconcentration is a more specific term referring to uptake from water only. ecetoc.orglibretexts.org
Long-chain hydrocarbons like this compound are lipophilic (fat-loving), which suggests a potential for bioaccumulation in the fatty tissues of organisms. ecetoc.org The n-octanol-water partition coefficient (Kow) is often used as an indicator of a substance's bioaccumulation potential, with higher log Kow values suggesting a greater tendency to accumulate in lipids. ecetoc.org
However, the actual extent of bioaccumulation is also influenced by the organism's ability to metabolize, or biotransform , the substance. wikipedia.orgecotoxmodels.org If an organism can efficiently break down and excrete a hydrocarbon, its potential to bioaccumulate is reduced. ecetoc.org While the high lipophilicity of this compound suggests a potential for bioaccumulation, its low bioavailability due to strong sorption in soil and sediment may limit its uptake by some organisms.
Environmental Risk Assessment Methodologies for Long-Chain Hydrocarbons
Environmental risk assessment for long-chain hydrocarbons involves evaluating their potential to cause adverse effects in ecosystems. This process considers both the exposure of organisms to the substance and the substance's inherent toxicity.
Key components of a risk assessment for compounds like this compound include:
Hazard Identification: Determining the potential adverse effects the substance can cause. For long-chain hydrocarbons, this can include disruption of ecosystems and potential toxicity to aquatic and soil organisms. ontosight.ai
Exposure Assessment: Quantifying the concentration of the substance in different environmental compartments (soil, water, air) and the extent to which organisms are exposed. This involves understanding the compound's fate and transport, including its degradation, sorption, and potential for bioaccumulation. ecetoc.org
Effects Assessment: Determining the relationship between the exposure concentration and the occurrence of adverse effects. This often involves laboratory toxicity studies on representative organisms.
Risk Characterization: Integrating the exposure and effects data to estimate the probability of adverse effects occurring in the environment. This can be expressed as a risk quotient, which compares the predicted environmental concentration to the concentration at which no adverse effects are expected. researchgate.net
For long-chain hydrocarbons, risk assessment must account for their low water solubility, strong sorption to soil and sediment, and potential for bioaccumulation. lyellcollection.orgecetoc.org Methodologies often group these hydrocarbons into fractions based on their carbon number and physical-chemical properties to facilitate the assessment. frontiersin.orgservice.gov.uk
Exposure Modeling and Mitigation Strategies
The environmental exposure to high molecular weight hydrocarbons like this compound is primarily modeled based on their distinct physical and chemical properties. Due to their large size and hydrophobic nature, these compounds exhibit very low mobility and bioavailability compared to lighter hydrocarbon fractions. lyellcollection.org
Exposure Modeling
Exposure modeling for heavy hydrocarbons such as this compound often utilizes fugacity models. Level I fugacity models, for instance, demonstrate the equilibrium partitioning behavior of these substances in different environmental compartments. lyellcollection.org Research indicates that heavy hydrocarbons have an extreme preference for partitioning into soil and non-aqueous phase liquids (NAPL) rather than water or air. lyellcollection.org This strong partitioning behavior severely limits their mass transfer into groundwater, thereby reducing the potential for widespread contamination of water resources. lyellcollection.org
Models simulating the fate of petroleum spills show that heavy hydrocarbons are typically part of a complex mixture. researchgate.net The initial release may infiltrate the unsaturated zone, with subsequent partitioning of a NAPL body near the water table. Over time, the lighter, more soluble fractions are removed, leading to a progressive increase in the proportion of heavy, recalcitrant hydrocarbons like this compound. lyellcollection.org
Atmospheric transport models are also relevant, particularly for long-chain alkanes which are considered significant precursors of secondary organic aerosols (SOA). nih.govcopernicus.org Models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model have been developed to simulate the multiphase reactions of linear alkanes in the atmosphere. copernicus.orgresearchgate.net These models suggest that SOA mass from sources like diesel fuel is predominantly produced by alkanes with 15 or more carbon atoms. copernicus.orgnsf.gov
Mitigation Strategies
Given the persistence and low mobility of this compound and analogous hydrocarbons, mitigation strategies are often focused on in-situ remediation and containment. These strategies can be broadly categorized into biological, physical, and chemical approaches.
Bioremediation : This approach utilizes the metabolic capabilities of microorganisms to break down contaminants. frontiersin.org Studies have identified over 200 species of bacteria capable of biodegrading petroleum hydrocarbons. frontiersin.org Specific strategies include:
Bioaugmentation : Introducing specific microbial strains with known hydrocarbon-degrading capabilities. For example, adding Beta proteobacterium and Rhodococcus ruber has been shown to reduce total petroleum hydrocarbon (TPH) content by 61%. mdpi.com
Biostimulation : Enhancing the activity of indigenous microbial populations by adding nutrients like nitrogen and phosphorus. Combining nutrient amendments with bioaugmentation can increase TPH reduction to 73%. mdpi.com
Phytoremediation : Utilizing plants and their associated rhizosphere microbes to degrade contaminants in soil. frontiersin.org
Chemical and Physical Mitigation : These methods aim to either immobilize or remove the contaminants.
Sorption Enhancement : To restrict the movement of petroleum hydrocarbon molecules in contaminated soil, strategies can utilize the sorption-interaction relationships between the contaminants and the soil substrate. cdnsciencepub.com The attenuation ability of soils can be improved by coating the soil surface with "ultra" heavy organic polymers, which changes the soil from hydrophilic to organophilic, increasing its affinity for organic molecules like alkanes. cdnsciencepub.com
Chemical Dispersants : These are surfactants that break up large oil slicks into smaller droplets, increasing the surface area available for microbial degradation. nih.gov However, their use is debated due to potential toxicity to marine life. nih.gov
Adsorbents : Materials like granular activated carbon can be used to remove hydrocarbons from contaminated water. nih.gov
The following table summarizes various mitigation strategies for hydrocarbon contamination.
Table 1: Mitigation Strategies for Heavy Hydrocarbon Contamination| Strategy Category | Specific Method | Description | Key Findings/Efficacy |
|---|---|---|---|
| Bioremediation | Bioaugmentation | Introduction of specific hydrocarbon-degrading microbes. | TPH reduction of 61% with Beta proteobacterium and Rhodococcus ruber. mdpi.com |
| Biostimulation | Addition of nutrients (e.g., nitrogen, phosphorus) to stimulate native microbes. | Nutrient addition alone improved bioremediation compared to untreated soil. mdpi.com | |
| Combined Approach | Use of both bioaugmentation and biostimulation. | Achieved a 73% TPH reduction. mdpi.com | |
| Chemical/Physical | Sorption Enhancement | Coating soil with organic polymers to increase hydrocarbon attenuation. | Changes soil surface to organophilic, improving containment of nonpolar hydrocarbons. cdnsciencepub.com |
| Chemical Dispersants | Surfactants that break up oil into smaller droplets. | Facilitates natural degradation by increasing surface area for microbes. nih.gov | |
| Adsorbents | Use of materials like activated carbon to bind hydrocarbons. | Effective for removing pollutants from contaminated water. nih.gov |
Impact on Ecosystems and Non-Target Organisms
The environmental impact of this compound and similar long-chain alkanes is characterized by high persistence and a strong tendency to bioaccumulate in organisms, although their acute toxicity is generally considered lower than that of smaller hydrocarbons. lyellcollection.orgresearchgate.net
Impact on Ecosystems
When released into the environment, heavy hydrocarbons like this compound are not very mobile and tend to adsorb strongly onto soil and sediment particles. lyellcollection.orgfrontiersin.org This makes the soil and sediment ecosystems the ultimate sink for these contaminants. frontiersin.org While their low solubility in water limits their impact on the water column, their persistence means they can reside in the environment for long periods. lyellcollection.orggov.nt.ca
The primary ecological effects can be physical, such as the smothering of benthic organisms when heavy oils accumulate in sediments. nerc.ac.uk In aquatic environments, polycyclic aromatic hydrocarbons (PAHs), which can be found alongside alkanes in crude oil, are a significant concern. They can accumulate in lake and river mud, where fish lay their eggs, potentially leading to egg mortality or deformities in hatched fish. gov.nt.ca
Impact on Non-Target Organisms and Bioaccumulation
Due to their lipophilic (fat-loving) nature, long-chain hydrocarbons have a high potential for bioaccumulation in the tissues of organisms. ontosight.ai Bioaccumulation is the net result of chemical uptake and elimination processes. pops.int Even though high molecular weight compounds were once thought to be too large to pass through cell membranes, studies have shown this is not always the case. acs.org
Research on long-chain chlorinated paraffins (LCCPs), which are structurally analogous to long-chain alkanes, demonstrates that these large, hydrophobic molecules can be taken up from water and bioaccumulate in aquatic invertebrates like Daphnia magna. acs.org This finding is significant because it challenges the use of molecular size as a simple cutoff criterion in risk assessment for bioaccumulation. acs.org The potential for these compounds to biomagnify, or increase in concentration at higher trophic levels in the food web, is a key concern. mdpi.com
The table below presents findings on the bioaccumulation of long-chain compounds in aquatic organisms.
Table 2: Research Findings on Bioaccumulation of Long-Chain Hydrocarbons and Analogs| Organism | Compound Type | Key Findings |
|---|---|---|
| Daphnia magna (Water flea) | Long-Chain Chlorinated Paraffins (LCCPs) | Demonstrated that extremely large and hydrophobic congeners are able to permeate cell membranes and be taken up from water. acs.org |
| Aquatic Food Webs (Lake Ontario & Lake Michigan) | Short- and Medium-Chain Chlorinated Paraffins (SCCPs, MCCPs) | Showed evidence of bioaccumulation and trophic magnification in aquatic food webs. pops.int |
| Fish and Invertebrates | Chlorinated Paraffins (CPs) | Lipid content is a major factor determining the burden of CPs in tissues. Biotransformation can lead to biodilution in some food webs. mdpi.com |
| Aquatic Insects | Short- and Medium-Chain Chlorinated Paraffins (SCCPs, MCCPs) | Log BAF (Bioaccumulation Factor) values were estimated as 2.70–4.45 for ∑SCCPs and 2.25–3.64 for ∑MCCPs. mdpi.com |
Research Applications in Materials Science and Engineering
Integration into Advanced Lubricants and Coatings
The integration of octatetracontane into lubricants and coatings is a promising area of research. Its long-chain structure and thermal stability make it a candidate for modifying the frictional and wear properties of materials.
Role in Enhancing Tribological Properties
Research has shown that long-chain alkanes like this compound can form ordered, self-assembled monolayers on surfaces, which significantly alters their tribological properties. researchgate.net Studies investigating monolayers of pure n-octatetracontane (C48H98) on highly oriented pyrolytic graphite (B72142) (HOPG) have revealed a typical smectic lamella-like packing. This perpendicular orientation of molecules within the lamella structure is crucial for its lubricating properties. researchgate.net
When used in conjunction with other alkanes, such as n-tetracosane (C24H50), this compound can form a nematic phase with only orientational order, which also impacts the frictional characteristics of the surface. researchgate.net The formation of these thin, dry films lubricates moving parts, leading to smoother action and reduced noise. crc.co.nz Furthermore, the application of such self-assembled monolayers has been shown to significantly decrease the surface free energy of substrates like nickel, which in turn reduces surface adhesion and lowers the friction coefficient compared to uncoated surfaces. researchgate.net
Advanced surface coatings, such as Diamond-Like Carbon (DLC) and ceramic coatings, are often used in conjunction with lubricants to provide enhanced protection in extreme environments. pcs-instruments.com The development of lubricants containing novel additives is a key focus area, with the aim of creating biodegradable and low-emission solutions that still meet high performance standards. pcs-instruments.com
Utilization in Polymer Science and Plastic Manufacturing
In the realm of polymer science, this compound is being investigated as a component that can modify the properties of plastics and other polymeric materials. reddit.comatu.ie Its high melting point makes it potentially useful in applications involving radiation-damaged polymeric matrices. biosynth.com
As Components in Polymer Blends or Additives for Performance Modification
Polymer blending involves combining two or more polymers to create a new material with enhanced properties, such as improved mechanical strength, thermal stability, and chemical resistance. numberanalytics.comresearchgate.net Additives are crucial in this process for altering the physical, chemical, and mechanical properties of the blend without changing its fundamental composition. researchgate.net
The compatibility of the polymers in a blend is a critical factor, influenced by thermodynamics and rheology. numberanalytics.com For a blend to be miscible, the Gibbs free energy of mixing must be negative, indicating favorable interactions between the polymer components. numberanalytics.com However, many polymer blends are immiscible, leading to phase separation and potentially brittle materials. nih.gov
Compatibilizers are often added to immiscible blends to improve their toughness by "stitching" the phase-separated domains together. nih.gov Long-chain molecules like this compound could potentially act as such an additive, influencing the morphology and interfacial properties of the blend. The introduction of such additives can lead to materials with tailored properties for a wide range of applications, from packaging to electronics. nih.gov
Self-Healing Materials and Supramolecular Assemblies
The development of self-healing materials, which can autonomously repair damage, is a revolutionary area in materials science. numberanalytics.com These materials often rely on dynamic and reversible non-covalent interactions, a key principle of supramolecular chemistry. numberanalytics.complasticsengineering.org
Supramolecular assemblies are complex structures held together by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.com These interactions are weaker than covalent bonds, allowing for the dynamic assembly and disassembly required for self-healing processes. plasticsengineering.org
Influence on Mechanical and Electrical Properties of Composite Systems
The incorporation of specific molecules into polymer networks can significantly influence the mechanical and electrical properties of the resulting composite. In the context of self-healing materials, the healing mechanism often depends on molecular interactions between damaged surfaces through physical interactions and reversible bonds. researchgate.net
Research on self-healing polyurethanes has shown that the length of aliphatic side chains can control the material's toughness and healing ability. acs.org While very short or very long side chains can lead to crystallization that inhibits healing, intermediate-length chains can result in an amorphous regime with optimal self-healing properties. acs.org The long alkyl chain of this compound could potentially be integrated into such systems to influence these properties.
Furthermore, supramolecular conductive hydrogels combine the soft, dynamic nature of supramolecular materials with the electrical properties of conductive components. researchgate.net The inclusion of long-chain aliphatic molecules could affect the self-assembly and, consequently, the mechanical and electrical characteristics of these advanced materials.
Nanomaterials and Microelectromechanical Systems (MEMS) Research
Nanomaterials and MEMS are at the forefront of technological innovation, with applications ranging from biomedical devices to advanced sensors. mdpi.comnitte.edu.in Research in this area focuses on the design, simulation, and fabrication of miniaturized systems. nitte.edu.incolumbia.edu
The integration of organic molecules and nanomaterials is a key strategy in developing high-performance bioNEMS/MEMS. mdpi.com These systems often require materials with specific surface properties and the ability to function reliably at the nanoscale. The self-assembly of long-chain alkanes like this compound on surfaces is a phenomenon of interest in this field. bitp.kiev.ua
The use of phase change materials (PCMs) in thermoelectric devices, including MEMS, is an area of active research. researchgate.net The thermal properties of materials like this compound could be relevant in the development of such devices for energy harvesting and management. researchgate.net Additionally, understanding the diffusion and behavior of molecules in confined nano-spaces, such as carbon nanotubes, is crucial for the design of nanofluidic devices and other MEMS applications. researchgate.net
Application in Microfabrication and Functional Material Design
This compound and its derivatives are utilized in the development of advanced functional materials due to their long-chain hydrocarbon structure, which facilitates the formation of ordered molecular assemblies and imparts specific physical properties to polymers.
In the realm of microfabrication, n-octatetracontane (C48) has been studied for its ability to form self-assembled monolayers (SAMs) on substrates like highly oriented pyrolytic graphite (HOPG). researchgate.net Investigations using scanning tunneling microscopy have revealed that monolayers of pure this compound adopt a smectic, lamella-like packing. researchgate.net In this arrangement, the molecules are oriented perpendicularly to the direction of the lamella. researchgate.net The study of such monolayers is crucial for controlling adhesion, lubrication, and wear in micro-electromechanical systems (MEMS). researchgate.net
Long-chain alkanes like this compound also serve as building blocks for novel functional polymers. A notable example is the synthesis of polyethylene-like ionomers with periodic sulfonate groups, created through the polyesterification of this compound-1,48-diol and tetrabutylammonium (B224687) dimethyl sulfosuccinate. xenocs.com The defined periodic microstructure of these polymers results in the formation of layered structures. xenocs.com This approach allows for the creation of materials with tailored properties for potential use in nanofluids and ionic circuits. xenocs.com
Similarly, this compound-1,48-diol has been used in polycondensation reactions with di-Me H-phosphonate to yield polyphosphoesters. acs.org These polymers can be further functionalized, leading to materials with significantly enhanced crystallinities and melting points up to 110 °C, demonstrating how the long methylene (B1212753) sequence of the this compound derivative influences the final properties of the material. acs.org These polyethylene-type materials are being explored for applications in flexible electronics and engineering polymers. acs.org The potential for this compound to be incorporated into antimicrobial packaging materials has also been noted, where it is identified as a compound with antioxidant properties. researchgate.net
Table 1: Properties of Functional Polymers Derived from this compound-1,48-diol
| Polymer Name | Monomers | Molecular Weight (Mn) (g mol-1) | Melting Point (Tm) |
|---|---|---|---|
| PPE48H | This compound-1,48-diol, di-Me H-phosphonate | up to 4.3 × 10^4 | up to 110 °C |
| PPE48Ph | Post-functionalized PPE48H | Not specified | up to 110 °C |
Data sourced from Zhang, X.; Fevre, M. (2024). acs.org
Biomedical and Bio-inspired Material Development (e.g., artificial muscle, hydrogels)
The unique properties of this compound and its derivatives are being explored in the development of materials for biomedical applications, particularly in hydrogels and bio-inspired composites.
Hydrogels, which are water-swellable polymer networks, have been formulated incorporating this compound for personal care and medical uses. googleapis.comgoogle.com Patents describe compositions containing n-octatetracontane formulated as a hydrogel for application to the skin. googleapis.comgoogle.com These formulations are intended for various applications, including improving skin health and appearance. google.com The long-chain alkane is part of a list of potential hydrophobic components in these systems. googleapis.comgoogle.com Furthermore, polyethylene-type materials synthesized from this compound derivatives are considered for use in hydrogels. acs.org
A significant bio-inspired application involves the use of this compound as a component in a biocomposite suture. In one study, an extract from Cissus quadrangularis, which contains this compound, was used to coat a braided suture. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of the plant extract identified this compound as one of the major constituents alongside other alkanes, fatty acids, and sterols. researchgate.net The petrochemicals within the extract are noted for their potential as muscle relaxants and pain relievers. researchgate.net This application demonstrates a bio-inspired approach where a natural product containing this compound is integrated with a medical device to enhance its therapeutic properties. researchgate.net
While direct application in artificial muscle has not been detailed, the development of functional polymers from this compound derivatives for flexible electronics provides a foundation for materials that could be used in advanced actuators and soft robotics, fields closely related to artificial muscle research. acs.orgaurorascientific.com
Table 2: Major Constituents Identified in Hexane (B92381) Extract of Cissus trifoliata Stems
| Compound | Compound Type |
|---|---|
| Hentriacontane (B1218953) | Higher Alkane |
| This compound | Higher Alkane |
| Nonacosane | Higher Alkane |
| Octacosanoic acid | Fatty Acid |
| Palmitic acid | Fatty Acid |
| Oleic acid | Fatty Acid |
| Tricosyl tetracosanoate | Not specified |
| Squalene | Not specified |
| Sitosterol | Sterol |
Data sourced from ResearchGate, citing an analysis of Cissus trifoliata. researchgate.net
Role and Significance in Biological and Biochemical Research
Occurrence as a Natural Product in Plants and Fungi
Octatetracontane has been identified as a natural constituent in the plant kingdom and has also been noted in fungi. It is one of many long-chain alkanes that plants synthesize as part of their epicuticular wax, which forms the outermost layer of the plant cuticle. nih.govmdpi.com
Cuticular waxes are complex mixtures primarily composed of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, ketones, and esters. mdpi.com Very-long-chain alkanes, such as this compound, are predominant components in the wax structure of many plant species, in some cases accounting for 50–70% of the total wax content. nih.gov This wax creates a hydrophobic layer that is critical for plant survival.
The primary functions of this waxy layer, and thus the contribution of this compound, include:
Preventing non-stomatal water loss: The alkane-rich layer forms an impermeable barrier to water, which is crucial for plant resistance to drought. nih.gov
Protection from environmental stress: The cuticle protects against UV radiation, and temperature fluctuations, and helps in preventing the adhesion of fungal spores and bacteria.
Influencing pollen-stigma interactions: Very-long-chain alkanes are components of the pollen coat and play a role in controlling male fertility by affecting pollen adhesion and hydration, which are critical for successful fertilization. nih.gov
While this compound is a component of the external cuticular wax, plant cell membranes are primarily composed of phospholipids (B1166683) and sterols. mdpi.com The very-long-chain fatty acids that are precursors to this compound are essential for synthesizing other key membrane lipids like sphingolipids, which are found in the plasma and vacuolar membranes. mdpi.com
Phytochemical screening of various medicinal plants has led to the identification of this compound as a constituent. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify volatile and semi-volatile compounds in plant extracts. Through such methods, this compound has been detected in plants including Asian mint (Mentha asiatica Boriss.) and plants from the Cissus genus. espublisher.commdpi.comresearchgate.net
Table 1: Identification of this compound in Medicinal Plants
This table is interactive. You can sort and filter the data.
| Plant Species | Extraction / Analysis Method | Associated Bioactivity of Extract | Reference |
|---|---|---|---|
| Mentha asiatica Boriss. | Ultrasound-Assisted Ethanol Extraction, GC-MS | Antioxidant, Antimicrobial (effective against C. albicans, P. aeruginosa) | espublisher.commdpi.com |
Biochemical Pathways and Metabolic Studies Related to Long-Chain Alkanes
The synthesis of this compound is deeply rooted in the metabolism of fatty acids, which are the fundamental building blocks for most lipids in plants.
The biosynthesis of very-long-chain alkanes is directly linked to fatty acid metabolism. The process begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. mdpi.com These fatty acids are then transported to the endoplasmic reticulum, where they are elongated by a fatty acid elongase (FAE) complex. nih.gov This elongation process adds two-carbon units to the acyl chain, creating very-long-chain fatty acids (VLCFAs) with chain lengths of C20 and longer. mdpi.com These VLCFAs are the direct precursors for VLCA synthesis. mdpi.com
Biosynthesis
The conversion of VLCFAs into alkanes occurs via the alkane-forming pathway , also known as the decarbonylation pathway. This is generally understood as a two-step process catalyzed by an enzymatic complex. mdpi.comnih.gov
Reduction to Aldehyde: A very-long-chain acyl-CoA is first reduced to a fatty aldehyde. This reaction is catalyzed by a fatty acyl-CoA reductase.
Decarbonylation to Alkane: The resulting aldehyde is then converted to an alkane by an aldehyde-decarbonylase, which removes one carbon atom in the process. nih.gov
This pathway predominantly explains the high abundance of odd-numbered alkanes (e.g., C29, C31) in plants, as they are derived from even-numbered VLCFAs (e.g., C30, C32). nih.gov The formation of even-numbered alkanes like this compound (C48) is less common through this specific pathway. However, alternative biosynthetic routes exist. For example, studies in the bacterium Vibrio furnissii have identified a pathway where fatty acids are reduced to fatty alcohols, which are then converted to alkanes of the same chain length. nih.gov Such a reduction pathway that retains the carbon structure could explain the presence of even-numbered alkanes in various organisms. nih.gov Key enzymes implicated in plant alkane synthesis include ECERIFERUM1 (CER1) and CER3. nih.gov
Table 2: Key Stages in Very-Long-Chain Alkane (VLCA) Biosynthesis
This table is interactive. You can sort and filter the data.
| Stage | Description | Key Enzymes/Complexes | Precursor | Product | Cellular Location | Reference |
|---|---|---|---|---|---|---|
| 1. Fatty Acid Synthesis | De novo synthesis of long-chain fatty acids. | Fatty Acid Synthase (FAS) | Acetyl-CoA | C16/C18 Acyl-ACP | Plastid | mdpi.com |
| 2. Fatty Acid Elongation | Elongation of C16/C18 fatty acids to very-long-chain fatty acids (VLCFAs). | Fatty Acid Elongase (FAE) | C16/C18 Acyl-CoA | C20-C34+ Acyl-CoA | Endoplasmic Reticulum | nih.gov |
| 3. Alkane Formation (Decarbonylation) | Reduction of VLCFA to an aldehyde, followed by decarbonylation to an alkane. | CER1/CER3 Complex, Aldehyde-Decarbonylase | VLC-Acyl-CoA | Odd-chain alkane (Cn-1) | Endoplasmic Reticulum | nih.gov |
Degradation
The degradation of highly stable long-chain alkanes is a significant biochemical challenge. In the environment, the breakdown of plant-derived n-alkanes in the soil is primarily carried out by microorganisms. copernicus.org Studies show a general decrease in total alkane concentration over time in litter and soil, with some evidence suggesting a preferential degradation of shorter-chain alkanes. copernicus.org
Specific bacteria, such as those from the genus Dietzia, are capable of degrading long-chain n-alkanes. oup.com The initial and rate-limiting step in this microbial degradation pathway is the oxidation of the terminal carbon of the alkane, a reaction catalyzed by an alkane hydroxylase enzyme, often containing an AlkB-rubredoxin fusion protein. oup.com While the specific pathways for the catabolism of VLCAs within plant cells are not as well-defined as their biosynthesis, it is known that plants can degrade and recycle cellular components, including lipids, through processes like autophagy. acs.org
Future Research Avenues and Methodological Challenges
Addressing Gaps in Experimental Data for Ultra-Long Alkanes
A significant hurdle in the study of octatetracontane and its counterparts is the scarcity of comprehensive experimental data. acs.orgnih.govmdpi.com Thermochemical properties for alkanes are well-documented for shorter chains (up to C10), but experimental data for longer chains are largely absent, necessitating reliance on predictive models. acs.orgnih.govmdpi.com Standard analytical methods often fail to detect these very long-chain compounds; for instance, studies on insect cuticular hydrocarbons have revealed compounds up to C58, a range frequently missed by conventional techniques. mdpi.com This indicates that current assessments of complex hydrocarbon mixtures may be incomplete. mdpi.com Future work must focus on developing and applying techniques capable of accurately characterizing these larger molecules to build the foundational experimental databases needed for model validation and a deeper understanding of their behavior.
Development of Advanced Theoretical Models and Simulation Techniques for Complex this compound Systems
To overcome the limitations of sparse experimental data, significant efforts are being directed toward advanced theoretical and simulation methods. acs.orgnih.gov Researchers are now using models like Linear Regression (LR), Support Vector Regression (SVR), and Random Forest Regression (RFR) to predict thermochemical properties such as Gibbs free energy and enthalpy of formation for long-chain alkanes. acs.orgnih.gov The LR models, particularly those using second-order group contributions which account for interactions between neighboring atomic groups, have shown to be highly accurate and outperform older group contribution methods. acs.orgnih.gov Furthermore, ab initio density functional theory (DFT) calculations are being employed to investigate the self-assembly of long-chain alkanes on surfaces like graphite (B72142), providing fundamental insights into their structural arrangements and domain formation. aip.org These computational approaches are crucial for predicting reaction equilibrium distributions in processes like hydroisomerization and for designing complex molecular systems. acs.orgnih.gov
Enhancing Analytical Sensitivity and Selectivity for Trace-Level Detection in Complex Matrices
The detection and quantification of this compound in complex environmental or industrial samples require highly sensitive and selective analytical methods. While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique, it has limitations with very long-chain hydrocarbons. mdpi.com Specialized high-temperature GC columns are needed to even begin to analyze compounds beyond C41. mdpi.com For more comprehensive analysis, alternative methods such as Silver-ion laser desorption/ionization mass spectrometry (Ag-LDI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are being explored, as they can detect much larger molecules. mdpi.com A significant challenge remains in unambiguously identifying the precise structure of these large alkanes, particularly in distinguishing between straight-chain and methyl-branched isomers without effective chromatographic separation. mdpi.com For specific applications, techniques like gas chromatography with atmospheric pressure chemical ionization mass spectrometry (GC-APCI-MS) have been used for the quantification of analytes like this compound in motor oil samples. sigmaaldrich.com
Exploring Novel Synthetic Pathways for Tailored this compound Derivatives
While general synthetic routes for long-chain alkanes exist, such as the Wolff-Kishner reduction or Wurtz reactions, cutting-edge research is focused on creating tailored derivatives of this compound for advanced applications. wikipedia.org A notable example involves the use of this compound-1,48-diol as a building block. acs.orgresearchgate.net This diol has been used to synthesize polyphosphoesters, which can be further modified through post-functionalization reactions like the Hirao cross-coupling to yield selectively functionalized polymers. researchgate.net In another innovative approach, this compound-1,48-diol served as a precursor in the synthesis of a main-chain carborane-embedded polyethylene (B3416737) mimic, demonstrating a pathway to novel high-performance polymers. acs.org These strategies showcase a shift from producing the basic alkane to using it as a scaffold for materials with highly specific and engineered properties.
Investigating Long-Term Environmental Interactions and Remediation Strategies
The environmental persistence of long-chain alkanes necessitates research into their long-term interactions and effective remediation strategies. aloki.hunih.gov Due to their hydrophobicity, the natural degradation of these compounds is slow. aloki.hu Bioremediation, which uses microorganisms to break down contaminants, is considered a promising technology. scientific.net Research has identified several bacterial strains, including Pseudomonas aeruginosa, Alcanivorax sp., and Acinetobacter sp., that are capable of degrading long-chain alkanes. nih.govscientific.netnih.gov Pseudomonas aeruginosa DL, for example, was shown to degrade 81.36% of long-chain alkanes in contaminated saline soil over 160 days through a step-by-step chain-breaking mechanism. nih.gov Future research will likely focus on bioaugmentation—the introduction of these specialized microbes to contaminated sites—and optimizing conditions to enhance the efficiency of remediation, particularly in challenging environments like saline soils. nih.gov
Expanding Applications in Emerging Technologies and Advanced Materials
While higher alkanes are traditionally used in lubricants and as anti-corrosion agents, research is uncovering their potential in advanced materials and emerging technologies. wikipedia.orgchemicalland21.com The synthesis of polymers using this compound derivatives is a key area of development. acs.orgresearchgate.net For example, embedding carborane motifs into a polyethylene backbone using an this compound precursor results in a polymer with significantly enhanced thermal stability. acs.org Similarly, polyphosphoesters derived from this compound-1,48-diol exhibit increased crystallinity and higher melting points, properties valuable in material science. researchgate.net The fundamental study of how this compound molecules self-assemble on surfaces provides foundational knowledge for applications in nanotechnology and the engineering of novel surfaces. aip.org Furthermore, this compound serves as a critical analytical standard for the calibration of instruments and quantification in various sample types, a role that will expand as analytical methods for large molecules become more common. sigmaaldrich.comsigmaaldrich.comscbt.com
Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₄₈H₉₈ | scbt.comnih.govbiosynth.comontosight.aibldpharm.com |
| CAS Number | 7098-26-2 | sigmaaldrich.comscbt.comnih.govbiosynth.combldpharm.com |
| Molecular Weight | 675.29 g/mol | sigmaaldrich.comscbt.combiosynth.combldpharm.comchemicalbook.com |
| Appearance | White Solid | chemicalland21.com |
| Melting Point | 91-93 °C | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |
| Synonyms | n-Octatetracontane, ALKANE C48 | chemicalbook.com |
| Linear Formula | CH₃(CH₂)₄₆CH₃ | sigmaaldrich.comsigmaaldrich.com |
List of Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acinetobacter sp. |
| Alcanivorax sp. |
| 1-docosanoic acid |
| 1-docosanol |
| Pseudomonas aeruginosa |
| Anthracene |
| Biphenyl |
| Dotetracontane |
| Eicosane |
| Heptadecane |
| Hexadecane |
| Hexatetracontane |
| Naphthalene |
| Nonacosane |
| Nonane |
| This compound |
| This compound-1,48-diol |
| Pentacosane |
| Pentatriacontane |
| Tetracontane |
| Tetracosane |
| Tetratetracontane |
| Toluene |
| Triacontane |
Q & A
Q. What are the standard methods for synthesizing and purifying octatetracontane, and how are these processes validated?
this compound is typically synthesized via catalytic hydrogenation of long-chain alkenes or through stepwise alkane elongation. Purification often employs recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel. Validation involves gas chromatography (GC) with flame ionization detection to confirm ≥99% purity, as it is widely used as a GC standard . Researchers must ensure solvent residues are absent via NMR spectroscopy and verify molecular weight consistency using mass spectrometry .
Q. How should researchers safely handle this compound in laboratory settings?
Due to its low acute toxicity but potential as a particulate hazard, researchers must wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in fume hoods. Waste should be segregated in labeled containers and disposed via certified hazardous waste management services. Contaminated surfaces require ethanol-based decontamination .
Q. What characterization techniques are most effective for confirming this compound’s structural integrity?
Key techniques include:
- GC-MS : To verify purity and molecular weight (MW: 675.29 g/mol) .
- FT-IR Spectroscopy : Identification of C-H stretching (2850–2950 cm⁻¹) and bending (1465 cm⁻¹) modes .
- XRD : For crystalline phase analysis, as this compound exhibits a triclinic structure at room temperature .
- DSC : To measure melting transitions (~85–90°C) and phase stability .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported thermodynamic properties of this compound?
Discrepancies in melting points or enthalpy values often arise from impurities or inconsistent calibration. A robust methodology includes:
- Multi-laboratory validation : Compare results across independent labs using identical purity standards.
- Controlled heating rates : Apply differential scanning calorimetry (DSC) at rates ≤2°C/min to avoid thermal lag .
- Cross-validation : Pair DSC with XRD to correlate thermal events with structural phase changes . Document all calibration protocols (e.g., indium standards for DSC) and environmental controls (humidity, atmospheric pressure) .
Q. What computational strategies are recommended for modeling this compound’s behavior in hydrocarbon mixtures?
Molecular dynamics (MD) simulations using force fields like OPLS-AA or CHARMM can predict phase segregation and diffusion coefficients. Key steps:
- Parameterization : Derive bond lengths and angles from crystallographic data .
- Validation : Compare simulated melting points with experimental DSC data.
- Mixture analysis : Use the TraPPE force field for alkane-alkane interactions to model blending with shorter-chain alkanes . Open-source tools like GROMACS or LAMMPS are preferred for reproducibility .
Q. How can researchers address challenges in spectroscopic analysis of this compound’s solid-state transitions?
Solid-state NMR (¹³C CP/MAS) is critical for probing conformational changes. Challenges include signal broadening due to slow molecular motion. Mitigation strategies:
- High-field NMR : Use ≥500 MHz spectrometers to enhance resolution.
- Variable-temperature studies : Capture dynamics across phase transitions.
- Complementary techniques : Pair with Raman spectroscopy to track symmetric C-C stretching modes (1100 cm⁻¹) . Ensure spectral interpretation follows reference libraries (e.g., SDBS or NIST Chemistry WebBook) .
Methodological Frameworks
Q. What statistical approaches are suitable for analyzing variability in this compound’s physical data?
Apply ANOVA to assess inter-lab variability in melting point measurements. For reproducibility studies, use Bland-Altman plots to visualize systematic biases. Report confidence intervals (95% CI) for key parameters like density (0.79–0.81 g/cm³) .
Q. How should meta-analyses of this compound’s environmental persistence be structured?
Systematically review peer-reviewed studies using PRISMA guidelines. Extract half-life data from soil biodegradation assays and apply random-effects models to account for heterogeneity. Prioritize studies with OECD 301B-compliant protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
